![molecular formula C21H23F3N4O B2716658 N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide CAS No. 1251563-31-1](/img/structure/B2716658.png)
N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The trifluoromethyl group in the compound is a functional group with the formula -CF3 . Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The compound contains a trifluoromethyl group (-CF3), a cyclopropyl group, a benzyl group, and a pyrrolidinyl group. The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Scientific Research Applications
Corrosion Inhibition
Nicotinamide derivatives have been shown to act as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, including various nicotinamide derivatives, were synthesized and evaluated for their corrosion inhibition efficiency. Their adsorption on mild steel surfaces was found to obey the Langmuir isotherm model, indicating their potential in protecting metals against corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Metabolic Pathways in Plants
Nicotinamide is metabolized in plants to produce pyridine nucleotides, which are crucial for cellular energy metabolism. This metabolism pathway involves the conversion of nicotinamide to nicotinic acid and further to various metabolites, such as trigonelline and nicotinic acid 1N-glucoside, indicating the role of nicotinamide in plant biochemistry (Matsui et al., 2007).
Enzyme Inhibition
Research has demonstrated that nicotinamide and its derivatives can inhibit human P450 enzymes, which are involved in drug metabolism. These findings suggest potential drug interaction implications and underline the importance of understanding nicotinamide's effects on enzyme activity (Gaudineau & Auclair, 2004).
Antimicrobial Activity
Nicotinamide derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds showed significant activity against a variety of bacteria and fungi, comparable to standard drugs. This highlights the potential of nicotinamide derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).
Cancer Research
Nicotinamide derivatives have been explored for their potential in cancer treatment, particularly in inhibiting enzymes involved in cancer cell metabolism. These studies provide a foundation for developing nicotinamide-based therapies for cancer (Neelakantan et al., 2017).
Gastric Acid Secretion Inhibition
N-Substituted nicotinamides have been shown to inhibit gastric H+/K(+)-ATPase, the enzyme responsible for gastric acid secretion. This suggests their potential use in treating acid-related gastrointestinal disorders, offering an alternative to current treatments like omeprazole (Terauchi et al., 1997).
properties
IUPAC Name |
N-cyclopropyl-6-[3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c22-21(23,24)16-4-1-14(2-5-16)11-25-18-9-10-28(13-18)19-8-3-15(12-26-19)20(29)27-17-6-7-17/h1-5,8,12,17-18,25H,6-7,9-11,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXCVGNQKBMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)







![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)